Superior 15-PGDH Enzymatic Potency: ML387 (IC50 = 19 nM) vs. ML148 (IC50 = 56 nM) and ML388 (IC50 = 34 nM)
ML387 demonstrates the highest enzymatic inhibitory potency among closely related benzimidazole-piperidine 15-PGDH inhibitors. In a standardized in vitro fluorescence assay using recombinant human HPGD with PGE2 as substrate, ML387 achieved an IC50 of 19 nM [1]. This represents a 2.9-fold improvement over ML148 (IC50 = 56 nM) and a 1.8-fold improvement over ML388 (IC50 = 34 nM) . The 4-methoxyphenyl substitution in ML387 is critical for this enhanced potency relative to the 3-methylphenyl (ML148) and 3-chlorophenyl (ML388) analogs.
| Evidence Dimension | 15-PGDH enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | ML148: IC50 = 56 nM; ML388: IC50 = 34 nM |
| Quantified Difference | 2.9-fold more potent than ML148; 1.8-fold more potent than ML388 |
| Conditions | In vitro fluorescence assay using recombinant human HPGD with PGE2 as substrate, 15 min incubation |
Why This Matters
Higher potency at lower concentrations reduces the required compound quantity per experiment, minimizing potential off-target effects and conserving valuable biological samples.
- [1] Duveau DY, et al. Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. Probe Reports from the NIH Molecular Libraries Program. 2010 [updated 2015]. Bookshelf ID: NBK280041. Section: 'ML387 and ML388 are two inhibitors of HPGD with enzymatic activities in the nanomolar range; IC50 = 19 nM for ML387 and IC50 = 34 nM for ML388.' View Source
